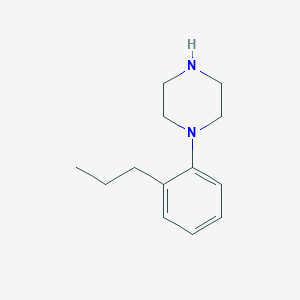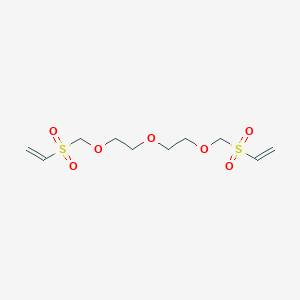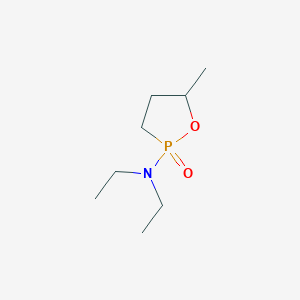
2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxygen atom, forming a cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor. One common method is the reaction of diethylamine with a chlorophosphine compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the phosphorus-oxygen bond can participate in coordination chemistry. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: This compound has similar diethylamino functionality but lacks the phosphorus-containing cyclic structure.
Diethylamine: A simpler compound with only the diethylamino group and no additional functional groups.
Uniqueness
2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one is unique due to its cyclic structure containing both phosphorus and oxygen atoms. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
129605-40-9 |
|---|---|
Molecular Formula |
C8H18NO2P |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
N,N-diethyl-5-methyl-2-oxo-1,2λ5-oxaphospholan-2-amine |
InChI |
InChI=1S/C8H18NO2P/c1-4-9(5-2)12(10)7-6-8(3)11-12/h8H,4-7H2,1-3H3 |
InChI Key |
FISLUUJZZXPFAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1(=O)CCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
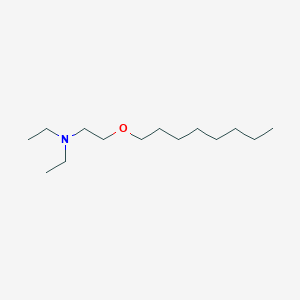
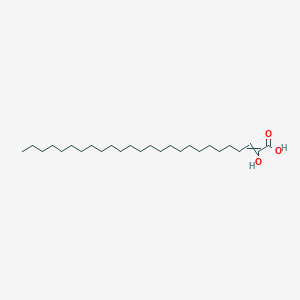
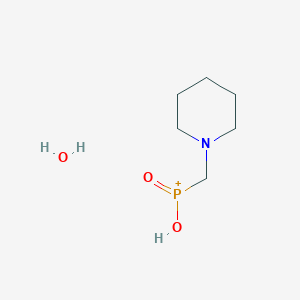
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)

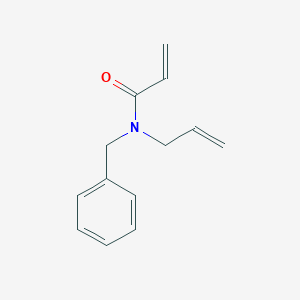

![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
